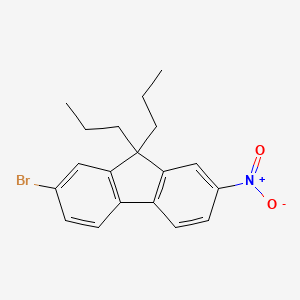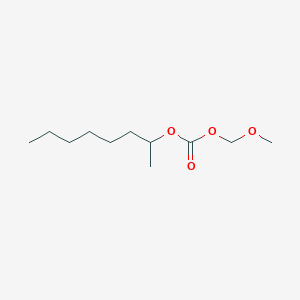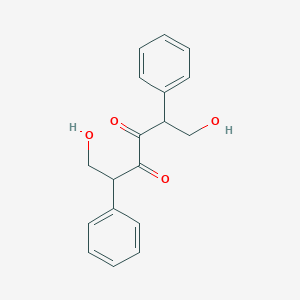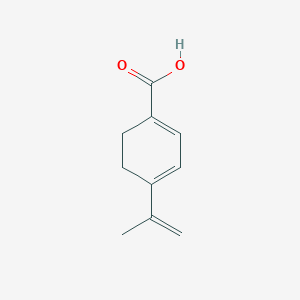![molecular formula C24H14O2S5 B12547060 2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione CAS No. 670744-67-9](/img/structure/B12547060.png)
2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics, pharmaceuticals, and materials science. This compound, in particular, features a complex structure with multiple thiophene rings, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione typically involves the coupling of 2,2’-bithiophene units with a benzothiophene core. One common method is the cross-coupling reaction using palladium catalysts. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine
Solvent: Toluene or dimethylformamide (DMF)
Base: Potassium carbonate or sodium carbonate
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione involves its interaction with various molecular targets and pathways. The compound’s thiophene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activities, such as generating reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings.
3,3’-Bithiophene: Another isomer of bithiophene with different connectivity.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected linearly.
Uniqueness
2,3-Di([2,2’-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione is unique due to its complex structure, which includes multiple thiophene rings and a benzothiophene core. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
670744-67-9 |
|---|---|
Molecular Formula |
C24H14O2S5 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
2,3-bis(5-thiophen-2-ylthiophen-2-yl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C24H14O2S5/c25-31(26)22-8-2-1-5-15(22)23(20-11-9-18(29-20)16-6-3-13-27-16)24(31)21-12-10-19(30-21)17-7-4-14-28-17/h1-14H |
InChI Key |
PJWQWJRLVSRJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)C3=CC=C(S3)C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)



![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)
![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)

![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)

